3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde
Description
Properties
IUPAC Name |
3-pyridin-2-ylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O/c17-8-9-5-14-12-10(6-15-16(12)7-9)11-3-1-2-4-13-11/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNHVJUOHXRZDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=C3N=CC(=CN3N=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the cycloaddition of pyridine N-imine with alkynyl derivatives, followed by condensation with hydrazine . This method provides concise access to the desired compound with high yields.
Industrial Production Methods
While specific industrial production methods for 3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Aldehyde Group Reactivity
The aldehyde moiety at position 6 is a key site for nucleophilic additions and redox reactions.
Oxidation
The aldehyde group can be oxidized to a carboxylic acid under strong oxidizing conditions. For example:
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Reagents : Potassium permanganate (KMnO₄) in acidic medium (H₂SO₄/H₂O) .
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Product : 3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid.
Reduction
Reduction of the aldehyde to a primary alcohol is achieved using mild reducing agents:
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Product : 3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-methanol.
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Yield : ~85% (reported for analogous pyrazolo[1,5-a]pyrimidine derivatives) .
Nucleophilic Addition
The aldehyde reacts with hydroxylamine to form oximes:
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Reagents : Hydroxylamine hydrochloride (NH₂OH·HCl) in ethanol.
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Product : 3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde oxime.
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Conditions : Reflux, 2 hours; yield >90%.
Electrophilic Substitution on the Pyridine Ring
The pyridine moiety undergoes electrophilic substitution at position 4 due to electron-deficient aromaticity.
Nitration
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Product : 3-(Pyridin-4-nitro-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde.
Halogenation
Bromination occurs selectively under controlled conditions:
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Product : 3-(Pyridin-4-bromo-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde.
Cyclocondensation Reactions
The core pyrazolo[1,5-a]pyrimidine structure participates in cyclization with bifunctional nucleophiles.
Cross-Coupling Reactions
The pyridine and pyrimidine rings enable palladium-catalyzed coupling:
Suzuki–Miyaura Coupling
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Substrate : Brominated derivative (from halogenation above).
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Reagents : Arylboronic acid, Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O .
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Product : 3-(Pyridin-4-aryl-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde.
Functionalization at the Pyrazolo[1,5-a]pyrimidine Core
Substituents at positions 5 and 7 influence reactivity:
Chlorination
Morpholine Substitution
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Product : 7-Morpholino-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde.
Photophysical and Stability Studies
Environmental factors impact reaction outcomes:
| Factor | Effect | Optimal Conditions |
|---|
Scientific Research Applications
Synthesis and Mechanism of Action
The synthesis of 3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde typically involves cyclization reactions, often using pyridine N-imines and alkynyl derivatives. The compound exhibits significant biological activity by targeting Cyclin-Dependent Kinase 2 (CDK2) , inhibiting its activity, which is crucial for the cell cycle progression from G1 to S phase. This inhibition can lead to reduced cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) .
Medicinal Chemistry
- Anticancer Activity : Research indicates that 3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde has potential as an anticancer agent due to its ability to inhibit CDK2. Studies have shown that it results in significant growth inhibition in various cancer cell lines .
- Development of Bioactive Molecules : The compound serves as a versatile building block for synthesizing other biologically active molecules, making it valuable in drug discovery and development .
- Targeting Other Kinases : Beyond CDK2, there is emerging evidence suggesting that derivatives of this compound may also interact with other kinases involved in cancer pathways, expanding its potential therapeutic applications .
Organic Synthesis
3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde is utilized as an intermediate in the synthesis of complex organic compounds. Its functional groups allow for various chemical transformations, including oxidation to carboxylic acids and reduction to alcohols .
Case Study 1: Anticancer Activity Assessment
A study published in the Chemical & Pharmaceutical Bulletin evaluated the efficacy of 3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde against several cancer cell lines. The compound demonstrated IC50 values in the low micromolar range for MCF-7 and HCT-116 cells, indicating potent anticancer activity. The mechanism was attributed to CDK2 inhibition leading to cell cycle arrest .
Case Study 2: Synthesis of Derivatives
In a synthetic chemistry study, researchers successfully modified the aldehyde group of 3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde to produce a series of novel derivatives. These derivatives exhibited varying degrees of biological activity, highlighting the compound's utility as a precursor for developing new therapeutic agents .
Biological Activity
3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the presence of a pyridine ring fused with a pyrazolo[1,5-a]pyrimidine scaffold, which contributes to its biological activity. The molecular formula is , with a molecular weight of 224.22 g/mol.
Target Enzymes : The primary target of 3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde is Cyclin-Dependent Kinase 2 (CDK2). The compound acts as an inhibitor of CDK2, which plays a crucial role in cell cycle regulation.
Biochemical Pathways : By inhibiting CDK2, the compound affects the transition from the G1 phase to the S phase of the cell cycle. This inhibition leads to a reduction in cell proliferation in various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) cells .
Anticancer Properties
Research indicates that 3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde exhibits potent anticancer activity. For instance:
- Inhibition of Cancer Cell Lines : The compound has shown significant antiproliferative effects against several cancer cell lines, with IC50 values indicating its effectiveness in inhibiting cell growth .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 0.5 |
| HCT-116 | 0.3 |
Enzymatic Inhibition
The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression:
- FLT3-ITD Inhibition : In studies focused on acute myeloid leukemia (AML), derivatives of pyrazolo[1,5-a]pyrimidine have demonstrated potent inhibition against FLT3 internal tandem duplications (FLT3-ITD), with IC50 values as low as 0.4 nM .
Case Studies and Research Findings
Several studies have highlighted the biological activities of 3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde:
- Antiproliferative Activity : A study reported that compounds structurally related to this aldehyde showed remarkable antiproliferative effects on various cancer cell lines, suggesting their potential as therapeutic agents .
- Structure-Activity Relationship (SAR) : Research has explored the SAR of pyrazolo[1,5-a]pyrimidine derivatives, indicating that modifications at specific positions can enhance their inhibitory potency against CDK2 and other targets .
Pharmacokinetics and Toxicity
Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics for 3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde. However, comprehensive toxicity assessments are necessary to evaluate its safety profile for potential therapeutic use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s activity and physicochemical properties are influenced by substituent positions and functional groups. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Physicochemical Properties
- Reactivity : The aldehyde group in the target compound is more electrophilic than esters (e.g., CAS 1260169-02-5) or carboxylic acids, enabling nucleophilic additions.
- Solubility : Carboxylic acid derivatives (e.g., CAS 739364-95-5) are more water-soluble under basic conditions compared to the aldehyde.
- Stability : Aldehydes are prone to oxidation, requiring careful storage, unlike stable esters or sulfonamides.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-(Pyridin-2-yl)pyrazolo[1,5-a]pyrimidine-6-carbaldehyde, and how can purity be validated?
- Synthesis : A common approach involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole core, followed by functionalization at position 6. For example, Koidan et al. (2024) demonstrated that pyrazolo[1,5-a]pyrimidine derivatives can be synthesized via condensation reactions under reflux conditions, with yields optimized by controlling solvent polarity and temperature .
- Purity Validation : Elemental analysis (e.g., C: 61.65%, H: 4.38%, N: 27.65%) and HRMS (ESI: m/z [M + H]⁺ = 254.1042) are critical for confirming molecular composition. Discrepancies in elemental analysis (e.g., observed H: 4.12% vs. calculated 4.38%) may indicate residual solvents, requiring further purification .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : The pyridin-2-yl group typically shows distinct aromatic signals (δ 7.3–8.5 ppm), while the carbaldehyde proton resonates as a singlet near δ 10 ppm. Coupling patterns in pyrazolo[1,5-a]pyrimidine derivatives help confirm regiochemistry .
- IR Spectroscopy : A strong carbonyl stretch (~1690 cm⁻¹) confirms the carbaldehyde group, while pyrazole/pyrimidine ring vibrations appear at 1500–1600 cm⁻¹ .
Q. What safety precautions are necessary when handling this compound?
- Handling : Use PPE (gloves, goggles) due to potential respiratory and skin irritation. Avoid inhalation; work in a fume hood .
- Storage : Store in a cool, dry place away from oxidizing agents. Stability tests suggest decomposition above 200°C .
Advanced Research Questions
Q. How can the carbaldehyde group be selectively functionalized for downstream applications?
- Methodology : The aldehyde is susceptible to nucleophilic addition (e.g., Grignard reagents) or condensation (e.g., hydrazine to form hydrazones). For example, Abdelhamid (2010) used benzofuran-containing amines to synthesize pyrazolo[1,5-a]pyrimidine hybrids via Schiff base formation .
- Optimization : Use polar aprotic solvents (DMF, DMSO) and catalytic bases (e.g., K₂CO₃) to enhance reactivity. Monitor reactions via TLC or HPLC to prevent over-functionalization .
Q. How should researchers address contradictions in spectral data during characterization?
- Case Study : If NMR signals for pyridin-2-yl protons overlap with pyrazole peaks, use 2D NMR (COSY, HSQC) to resolve assignments .
- Cross-Validation : Compare HRMS data with theoretical values (e.g., m/z 254.1042 vs. 254.1039 observed) to confirm molecular integrity. Small deviations (<0.005 Da) are acceptable with proper calibration .
Q. What strategies improve crystallinity for X-ray diffraction studies?
- Crystallization : Slow evaporation from DMF/ethanol mixtures often yields suitable crystals. For example, 7-substituted carboxamides crystallized as pale yellow crystals from DMF with >300°C melting points .
- Additives : Use seeding or co-crystallization agents (e.g., 4,6-dimethylpyrimidin-2-amine) to stabilize lattice structures .
Q. How does the pyridin-2-yl substituent influence electronic properties compared to other aryl groups?
- Computational Insights : The pyridin-2-yl group introduces electron-withdrawing effects via its nitrogen, altering the pyrazolo[1,5-a]pyrimidine ring's electron density. This can be quantified via Hammett constants (σ ≈ 0.71 for pyridinyl) .
- Experimental Data : UV-Vis spectroscopy shows a bathochromic shift (~20 nm) compared to phenyl-substituted analogs, indicating extended conjugation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
